Unique 2-Methyl-6-(1H-pyrazol-1-yl)pyrimidine Substitution vs. Common Pyrazolo[1,5-a]pyrimidine Isosteres
The compound's core features a pyrimidine ring with a 2-methyl group and a 6-(1H-pyrazol-1-yl) substitution. This specific connectivity contrasts with the more common pyrazolo[1,5-a]pyrimidine fused ring system found in many CDK inhibitors like dinaciclib. This structural difference in ring topology is predicted to alter key ligand-receptor interactions, potentially leading to a different kinase selectivity profile. [1]
| Evidence Dimension | Scaffold Topology |
|---|---|
| Target Compound Data | Pyrimidine core with 2-methyl and 6-(1H-pyrazol-1-yl) non-fused substituents. |
| Comparator Or Baseline | Dinaciclib: Pyrazolo[1,5-a]pyrimidine fused core. |
| Quantified Difference | Qualitative structural difference. A non-fused, multi-aryl system versus a fused planar system. |
| Conditions | In silico structural comparison based on published chemical structures. |
Why This Matters
The distinct non-fused topology presents a novel vector for kinase inhibition that is not covered by conventional fused-ring CDK inhibitors, offering a unique tool for probing kinase selectivity.
- [1] Paruch, K., et al. (2007). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters, 1(4), 204-208. View Source
